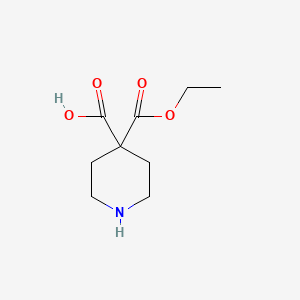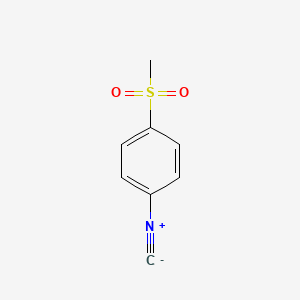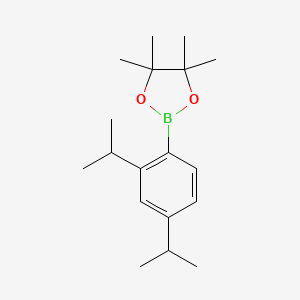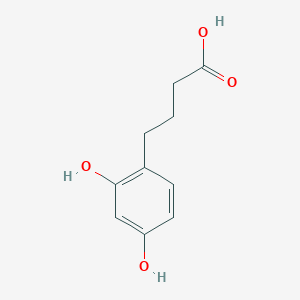
4-(2,4-Dihydroxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dihydroxyphenyl)butanoic acid: 4-(2,4-dihydroxyphenyl)butyric acid , is a chemical compound with the following structural formula:
C10H12O4
It features a butanoic acid backbone (four carbon atoms) with two hydroxyl groups attached to the phenyl ring. The compound is also referred to by its IUPAC name: 4-(2,5-dihydroxyphenyl)butanoic acid .
准备方法
Synthetic Routes: The synthetic preparation of 4-(2,4-Dihydroxyphenyl)butanoic acid involves several routes. One common method is the hydroxylation of 4-phenylbutyric acid using reagents like potassium permanganate or hydrogen peroxide. The reaction proceeds under mild conditions, yielding the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or research settings. The compound’s purity and yield are critical for its applications.
化学反应分析
Reactivity: 4-(2,4-Dihydroxyphenyl)butanoic acid can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction reactions yield dihydroxyphenylbutanoic acids or related compounds.
Substitution: Substituent groups can be introduced on the phenyl ring.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, or other electrophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinones, while reduction produces dihydroxyphenylbutanoic acids.
科学研究应用
4-(2,4-Dihydroxyphenyl)butanoic acid finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its therapeutic effects.
Industry: Employed in the synthesis of pharmaceuticals and other compounds.
作用机制
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
相似化合物的比较
While 4-(2,4-Dihydroxyphenyl)butanoic acid is unique due to its specific structure, similar compounds include:
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: (CAS: 440354-06-3).
Butanoic acid, 4-[(2,4-dichlorophenyl)oxy]-, butyl ester: (CAS: 6753-24-8).
Butanoic acid, hexyl ester: (CAS: 2639-63-6).
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
4-(2,4-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
InChI 键 |
BLGVZDUARLDEFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


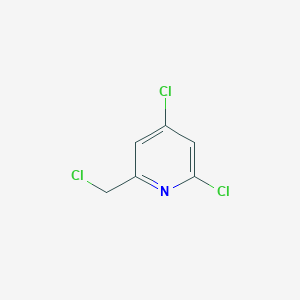
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
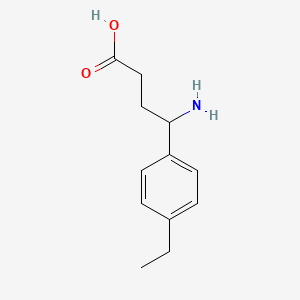
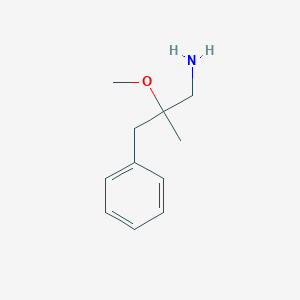
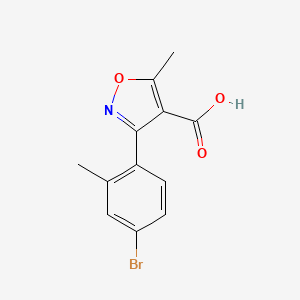
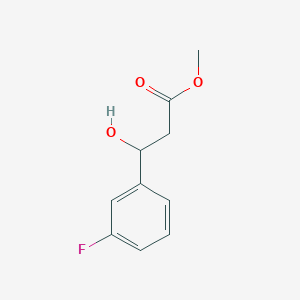

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
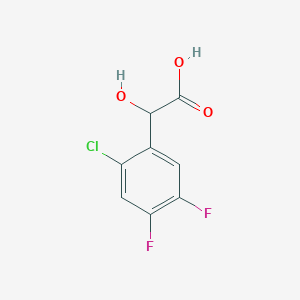
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
